REACTION_CXSMILES
|
[Li+].[B-](CC)(CC)CC.[CH2:9]([C:11]1[CH:16]=[CH:15][C:14]([N:17]([CH2:39][CH:40]([CH3:42])[CH3:41])[S:18]([C:21]2[CH:22]=[CH:23][C:24]([O:31][CH2:32][CH:33]3[CH2:38][CH2:37][O:36][CH2:35][CH2:34]3)=[C:25]([CH:30]=2)[C:26](OC)=[O:27])(=[O:20])=[O:19])=[CH:13][CH:12]=1)[CH3:10].[Cl-].[NH4+].Cl>O1CCCC1>[CH2:9]([C:11]1[CH:16]=[CH:15][C:14]([N:17]([CH2:39][CH:40]([CH3:41])[CH3:42])[S:18]([C:21]2[CH:22]=[CH:23][C:24]([O:31][CH2:32][CH:33]3[CH2:34][CH2:35][O:36][CH2:37][CH2:38]3)=[C:25]([CH2:26][OH:27])[CH:30]=2)(=[O:19])=[O:20])=[CH:13][CH:12]=1)[CH3:10] |f:0.1,3.4,^1:1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
Name
|
methyl 5-(N-(4-ethylphenyl)-N-isobutylsulfamoyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)N(S(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)OCC1CCOCC1)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with tert-butyl methyl ether (TBME) (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
organics dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica (Si) chromatography (0-50% ethyl acetate-cyclohexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)N(S(=O)(=O)C1=CC(=C(C=C1)OCC1CCOCC1)CO)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |